5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
The compound 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic molecule. This compound's structure features two pyrazole rings, making it significant for various scientific applications. The presence of functional groups like methoxymethyl and carboxylic acid adds to its chemical versatility.
Properties
IUPAC Name |
5-[[1-(methoxymethyl)pyrazol-4-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-15-9(8(4-12-15)11(18)19)10(17)14-7-3-13-16(5-7)6-20-2/h3-5H,6H2,1-2H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOAASNUAYEXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CN(N=C2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial production methods
Industrial production mirrors laboratory synthesis but is scaled up using batch or continuous processes. Advanced techniques like flow chemistry and automated synthesis can enhance efficiency. Catalysts and optimized reaction conditions are employed to minimize by-products and streamline purification.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it can bind to active sites of enzymes, inhibiting their activity. The presence of functional groups allows for hydrogen bonding, Van der Waals interactions, and π-π stacking, stabilizing the compound-target complex. Pathways involved include metabolic processes where the compound can act as a substrate or inhibitor, affecting the flux and balance of biochemical pathways.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique substitution pattern, enhancing its reactivity and specificity. Similar compounds include:
1H-pyrazole-3-carboxylic acid derivatives
1-methyl-1H-pyrazole-4-carboxylic acid derivatives
Methoxymethyl-substituted pyrazoles
Each of these compounds offers different reactivity profiles, affecting their suitability for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
